molecular formula C20H16F3N7OS B2902533 (3-(1H-tetrazol-1-yl)phenyl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1396870-61-3

(3-(1H-tetrazol-1-yl)phenyl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2902533
CAS No.: 1396870-61-3
M. Wt: 459.45
InChI Key: DCKFPRNUKHNXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based derivative featuring two critical structural motifs:

  • Tetrazole moiety: The 1H-tetrazol-1-yl group on the phenyl ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

The synthesis of such compounds typically involves coupling halogenated intermediates (e.g., 2-bromoethanone derivatives) with heterocyclic thiols or amines under basic conditions, as seen in related piperazine-tetrazole conjugates .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7OS/c21-20(22,23)15-5-2-6-16-17(15)25-19(32-16)29-9-7-28(8-10-29)18(31)13-3-1-4-14(11-13)30-12-24-26-27-30/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKFPRNUKHNXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also referred to as Compound A , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Compound A is C23H26F3N7O2C_{23}H_{26}F_{3}N_{7}O_{2}, with a molecular weight of approximately 489.5 g/mol. The compound features a tetrazole ring, a piperazine moiety, and a trifluoromethyl-substituted benzo[d]thiazole, which are significant for its biological activity.

1. Antitumor Activity

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant antitumor properties. For instance, thiazoles have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways .

Table 1: Antitumor Activity of Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound 11.61Apoptosis induction
Compound 21.98Cell cycle arrest
Compound ATBDTBD

2. Anticonvulsant Activity

Compounds with tetrazole rings have been recognized for their anticonvulsant properties. In particular, SAR studies suggest that modifications on the phenyl ring can enhance anticonvulsant efficacy . The specific interactions of Compound A with neurotransmitter receptors may contribute to its potential in treating epilepsy.

3. COX-II Inhibition

The compound's structural components suggest potential inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which play a critical role in inflammation and pain pathways. Inhibitors of COX-II are particularly valuable in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Compound A. The presence of the tetrazole ring is essential for enhancing lipophilicity and facilitating interaction with biological targets. Additionally, the trifluoromethyl group is known to improve metabolic stability and increase binding affinity to target proteins.

Table 2: Key Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Tetrazole RingEnhances lipophilicity
Piperazine MoietyImproves receptor binding
Trifluoromethyl GroupIncreases metabolic stability

Study 1: Antitumor Efficacy

In a recent study evaluating various thiazole derivatives, compounds similar to Compound A demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Effects

Another investigation focused on the anticonvulsant properties of tetrazole-containing compounds, revealing that certain derivatives exhibited a marked reduction in seizure frequency in animal models . This highlights the therapeutic potential of such compounds in neurological disorders.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 3-(1H-Tetrazol-1-yl)phenyl, 4-(CF3)benzo[d]thiazol C20H17F3N6OS 446.45 Tetrazole for H-bonding; CF3 enhances lipophilicity
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Imidazo[2,1-b]thiazol, 4-fluorophenyl C19H19FN4O2S 386.4 Acetylpiperazine; fluorophenyl for electronic modulation
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 3,4-Dimethoxyphenyl, 6-(OCF3)benzo[d]thiazol C22H22F3N3O4S 481.5 Methoxy groups improve solubility; OCF3 alters steric effects
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone 1,2,4-Triazole, pyrimidin-4-yl, 3-(CF3)phenyl C19H18F3N7O 417.4 Triazole-pyrimidine hybrid; CF3-phenyl for hydrophobic interactions

Pharmacological Implications

  • Tetrazole vs.
  • Benzothiazole Substitutions : The 4-CF3 group on the benzothiazole (target) vs. 6-OCF3 () alters electron-withdrawing effects and steric bulk, impacting enzyme inhibition profiles.
  • Piperazine Linker : All compounds utilize a piperazine core, but acetylated () or methoxy-substituted () variants may influence pharmacokinetics (e.g., metabolic stability).

Research Findings and Trends

  • Bioactivity Gaps: While anti-tubercular activity is reported for related dihydroquinazolinones (), direct data for the target compound is absent in the provided evidence.
  • Computational Insights : Molecular docking studies (e.g., ) suggest that aryl-thiazole-triazole acetamide analogs exhibit distinct binding poses compared to tetrazole derivatives, emphasizing substituent-driven interactions.
  • Trend Toward Fluorinated Groups : The prevalence of CF3 (target, ) and fluorophenyl () groups reflects a broader focus on fluorination to optimize drug-like properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a tetrazole-bearing phenyl group to a piperazine core, followed by introducing the trifluoromethyl benzo[d]thiazole moiety. Key steps include:

  • Nucleophilic substitution for piperazine functionalization (controlled at 60–80°C in DMF, 12–24 hr).
  • Catalytic cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for aryl-thiazole linkage, using Pd catalysts .
  • Solvent selection (e.g., THF or dichloromethane) and inert atmosphere (N₂/Ar) to prevent side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm connectivity of the tetrazole (δ ~8.5–9.5 ppm for aromatic protons) and benzo[d]thiazole (distinct CF₃ singlet at ~110 ppm in ¹³C) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and tetrazole (N-H/N=N ~3400 cm⁻¹) groups .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Calculated (~3.5) using software (e.g., ChemAxon) to assess lipophilicity.
  • pH stability : Test in buffers (pH 1–10, 37°C) with HPLC monitoring. The trifluoromethyl group enhances stability under acidic conditions .
  • Thermal analysis (DSC/TGA) determines melting point (~180–200°C) and decomposition thresholds .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and tetrazole groups impact reactivity in derivatization?

  • Methodological Answer :

  • CF₃ : Strong electron-withdrawing effect directs electrophilic substitution on the benzo[d]thiazole ring (meta/para positions).
  • Tetrazole : Acts as a bioisostere for carboxylic acids, enabling hydrogen bonding in target interactions.
  • DFT calculations (e.g., Gaussian 16) model charge distribution and predict regioselectivity in reactions .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR studies : Compare analogs (e.g., replacing CF₃ with Cl or methyl) in standardized assays (e.g., kinase inhibition).
  • Meta-analysis : Use databases (ChEMBL, PubChem) to correlate substituent effects with IC₅₀ values.
  • Crystallography : Resolve binding modes (e.g., Protein Data Bank structures) to explain potency variations .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina): Screen against target receptors (e.g., GPCRs) to prioritize substituents.
  • MD simulations (GROMACS): Assess binding stability (>50 ns trajectories) and hydrogen-bond occupancy.
  • ADMET prediction (SwissADME): Optimize bioavailability and reduce off-target interactions .

Q. What experimental approaches assess metabolic stability and CYP450 inhibition potential?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) in high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.